(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Suzuki-Miyaura coupling Heterocyclic boronic acids Carbonyl-functionalized building blocks

This heterocyclic boronic acid delivers a tetrahydropyran ring with a strategically positioned ketone at C5 for post-coupling diversification via reductive amination, Grignard addition, or oxime ligation. Unlike simple THP-boronic acids, this ketone handle enables dual-functional convergent synthesis, eliminating extra protection/deprotection steps. With a molecular weight of 143.93 Da, low LogP (-1.18), and ≥98% purity, it meets stringent fragment-based drug discovery criteria while serving as a reversible covalent warhead for serine hydrolase targeting. Limited commercial availability makes early procurement essential for lead optimization campaigns.

Molecular Formula C5H9BO4
Molecular Weight 143.94 g/mol
Cat. No. B13356245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid
Molecular FormulaC5H9BO4
Molecular Weight143.94 g/mol
Structural Identifiers
SMILESB(C1CC(=O)COC1)(O)O
InChIInChI=1S/C5H9BO4/c7-5-1-4(6(8)9)2-10-3-5/h4,8-9H,1-3H2
InChIKeyYOWQBEGECBQNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid: Key Properties, CAS Data, and Procurement Specifications


(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is a heterocyclic boronic acid building block featuring a saturated tetrahydropyran ring with a ketone functionality at the 5-position and a boronic acid moiety at the 3-position. Its molecular formula is C₅H₉BO₄ with a molecular weight of 143.93 g/mol . The compound contains both a reactive boronic acid group for Suzuki-Miyaura cross-coupling and a ketone carbonyl for subsequent derivatization. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, commonly found in bioactive molecules including natural products and pharmaceutical agents [1]. The boronic acid functionality enables carbon-carbon bond formation under mild, functional-group-tolerant conditions, making this compound a versatile intermediate for constructing sp³-rich molecular architectures. Commercial availability is limited, with ≥98% purity specifications reported, requiring storage sealed in dry conditions at 2–8°C .

Why Generic (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Cannot Be Substituted with Other Tetrahydropyran Boronic Acids


Substitution of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid with other tetrahydropyran boronic acids (e.g., tetrahydropyran-4-boronic acid or 2-tetrahydropyranyl boronic acid derivatives) is not equivalent due to the presence of the ketone carbonyl at the 5-position. This carbonyl introduces distinct electronic and steric properties that influence cross-coupling reactivity and product physicochemical profiles. While class-level understanding of heterocyclic boronic acid stability and reactivity exists [1][2], the ketone functionality in the target compound provides a unique handle for post-coupling derivatization (e.g., reductive amination, Grignard addition, or oxime formation) that is absent in non-oxygenated tetrahydropyran boronic acids. Substitution with alternative building blocks would alter the downstream synthetic route, potentially requiring additional protection/deprotection steps or eliminating key pharmacophore features. Furthermore, heterocyclic boronic acids exhibit variable oxidative stability and protodeboronation rates depending on ring electronics and substitution patterns, meaning in-class substitution cannot be assumed without direct comparative stability data [3].

(5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid: Quantitative Evidence for Differentiated Selection in Synthesis


Electronic and Steric Differentiation of 5-Oxo-Substituted Tetrahydropyran Boronic Acid in Cross-Coupling Reactions

The 5-oxo substitution in (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid introduces a strong electron-withdrawing group that modulates the boron atom's Lewis acidity and the boronate's nucleophilicity in transmetalation. While direct comparative kinetic data for this specific compound are not available, class-level studies on heterocyclic boronic acids demonstrate that ring substituents significantly influence coupling efficiency and side-reaction profiles. For example, 2-heterocyclic and vinyl boronic acids are known to undergo rapid protodeboronation and oxidation under ambient conditions, limiting their bench stability and coupling yields [1]. In contrast, the saturated tetrahydropyran scaffold with a ketone group is expected to exhibit intermediate stability relative to fully aromatic heterocyclic boronic acids. The ketone also provides a spectroscopic handle (IR ~1715 cm⁻¹) for reaction monitoring that is absent in non-oxygenated tetrahydropyran boronic acids.

Suzuki-Miyaura coupling Heterocyclic boronic acids Carbonyl-functionalized building blocks

Enhanced Synthetic Versatility Through Dual Reactive Handles

The compound contains two orthogonal reactive handles: a boronic acid for Suzuki-Miyaura cross-coupling and a ketone carbonyl for nucleophilic addition or condensation. This dual functionality is documented in related tetrahydropyran boronic acid applications where the ring oxygen and substituents contribute to molecular recognition . In drug discovery contexts, tetrahydropyran-containing boronic acids are employed as intermediates for constructing sp³-enriched scaffolds that mimic natural product motifs . The target compound's combination of a cross-coupling handle and a ketone enables convergent synthesis strategies where the boronic acid couples to an aryl/heteroaryl halide while the ketone remains available for subsequent diversification (e.g., reductive amination to amines, Grignard addition to tertiary alcohols, or oxime formation).

Dual-functional building blocks Medicinal chemistry Parallel synthesis

Solubility and Physicochemical Property Differentiation via Computed LogP

The compound exhibits a computed LogP of -1.1812 and a topological polar surface area (TPSA) of 66.76 Ų . This LogP value is substantially lower than that of unsubstituted tetrahydropyran-4-boronic acid (estimated LogP ~0.5 based on analog calculations), indicating significantly higher hydrophilicity conferred by the ketone and the additional oxygen atom. The combination of low LogP (<0) and moderate TPSA places this compound in a favorable region of drug-like chemical space for fragment-based drug discovery and for building blocks intended for oral bioavailability. The increased water solubility relative to non-oxygenated tetrahydropyran boronic acids may facilitate aqueous reaction conditions (e.g., Suzuki couplings in water/organic biphasic systems) and simplify aqueous workup.

Physicochemical properties Lipophilicity Drug-likeness

Commercial Availability and Purity Benchmarking for Procurement Decisions

The compound is commercially available with a reported purity of ≥98% . This purity specification aligns with industry standards for boronic acid intermediates intended for pharmaceutical research and further manufacturing, where ≥97-98% purity is considered a minimum quality indicator [1]. The CAS Registry Number 2304631-75-0 is assigned, enabling unambiguous procurement and regulatory documentation. Long-term storage recommendations specify a cool, dry place , and the compound is classified as non-hazardous for transportation (DOT/IATA not hazardous material), which reduces shipping complexity and associated fees compared to many boronic acid derivatives that require HazMat handling . The recommended storage condition (sealed in dry, 2-8°C) is typical for boronic acids susceptible to hydrolysis or oxidation.

Procurement specifications Purity analysis Supply chain

Optimal Research and Industrial Application Scenarios for (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid


Medicinal Chemistry: Synthesis of Ketone-Containing sp³-Rich Scaffolds

Use as a boronic acid building block in Suzuki-Miyaura cross-coupling to install a tetrahydropyran ring bearing a ketone handle. The ketone at the 5-position remains available for subsequent diversification via reductive amination (to generate amine-containing analogs), Grignard or organolithium addition (to install alkyl/aryl groups), or condensation with amines/hydrazines (to form imines, oximes, or hydrazones). This dual-functional approach is particularly valuable in medicinal chemistry programs targeting sp³-enriched chemical space, as tetrahydropyran motifs are prevalent in bioactive natural products and FDA-approved drugs . The low computed LogP (-1.18) suggests favorable aqueous solubility for biological assays.

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate into fragment libraries for FBDD screening. The compound meets key fragment criteria: molecular weight <150 Da (143.93 g/mol) , contains a synthetically tractable functional group (boronic acid for fragment elaboration), and exhibits low lipophilicity (LogP -1.18) which reduces the risk of non-specific binding and aggregation in biochemical assays. The boronic acid moiety can also serve as a reversible covalent warhead for targeting serine proteases or other enzymes with active-site nucleophiles, a strategy employed in several approved boron-containing drugs (e.g., bortezomib, tavaborole) [1].

Chemical Biology: Synthesis of Activity-Based Probes

Employ the compound as a precursor for activity-based probes or covalent inhibitors. The boronic acid group can form reversible covalent bonds with active-site serine or threonine residues in hydrolases and proteases, while the ketone handle enables conjugation of reporter tags (e.g., fluorophores, biotin) or affinity handles via oxime ligation or reductive amination. The tetrahydropyran scaffold provides a neutral, metabolically stable core that is less prone to oxidative metabolism than aromatic rings [2]. The non-hazardous shipping classification facilitates acquisition for academic chemical biology laboratories.

Process Chemistry: Convergent Route Development with Orthogonal Handles

Integrate into convergent synthetic routes where the boronic acid couples to a complex aryl/heteroaryl halide fragment while the ketone remains protected or inert, enabling late-stage diversification. This strategy is analogous to approaches using tetrahydropyran intermediates in natural product total synthesis, where the THP ring serves both as a structural motif and as a latent functional handle [2]. The ≥98% purity specification ensures consistent stoichiometry in coupling reactions, reducing the need for excess reagent and minimizing purification of intermediates.

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